N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a benzothiazole-derived compound with the molecular formula C₁₉H₂₀N₂O₄S and a molecular weight of 372.4 g/mol . Key structural features include a dihydrobenzothiazole core substituted with ethyl and methoxy groups at positions 3, 4, and 7, along with a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)9-10-15(25-4)17(16)26-19(21)20-18(22)12-7-6-8-13(11-12)23-2/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPCEBJYEWXFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or benzamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Compounds
Key Observations :
- The target compound’s dihydrobenzothiazole core distinguishes it from benzodithiazine (e.g., ) and simple benzothiazole derivatives (e.g., ), which lack the fused dihydro ring system.
- Substituent patterns influence physicochemical properties.
- The carbamothioyl group in introduces sulfur-based reactivity, contrasting with the methoxybenzamide group in the target compound, which may prioritize hydrogen-bonding interactions .
Crystallographic and Computational Insights
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. Its synthesis typically involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with methoxybenzoyl chloride or similar derivatives under specific conditions to form the amide bond. Common reagents include dehydrating agents such as thionyl chloride.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | 3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine + Methoxybenzoyl chloride |
| 2 | Dehydration | Thionyl chloride or phosphorus oxychloride |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer effects . The compound's mechanism may involve:
- Enzyme Inhibition : Targeting specific kinases or phosphatases involved in signaling pathways.
- Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis.
Case Studies and Research Findings
Several studies have evaluated the biological effects of similar benzothiazole derivatives. For example:
- Anticancer Activity : A study demonstrated that related compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Research indicated that benzothiazole derivatives could reduce inflammation markers in animal models of arthritis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4,7-Dimethoxybenzothiazol-2-ylidene)butanamide | Benzothiazole core | Anticancer |
| 4-Cyano-N-(3-Ethylbenzothiazol)benzamide | Cyano group addition | Anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes for N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with benzo[d]thiazole derivatives and substituted benzamides. A general protocol includes:
- Refluxing precursors (e.g., substituted benzaldehydes) with triazole derivatives in absolute ethanol under glacial acetic acid catalysis for 4–6 hours .
- Purification via reduced-pressure solvent evaporation and filtration.
- Critical parameters: Solvent choice (ethanol, DMF), temperature control (60–80°C), and stoichiometric ratios (1:1 molar ratio of reactants) .
- Example Yield Optimization :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 70 | 65 | 95% |
| DMF | 80 | 72 | 92% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Confirm identity and purity using:
- NMR Spectroscopy : Analyze methoxy (-OCH₃) signals (δ 3.7–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 414.2) and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays to evaluate:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli via broth microdilution .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .
- Data Interpretation : Compare with structurally similar benzothiazole derivatives (e.g., moderate activity at IC₅₀ ~20 μM) .
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in biological systems?
- Methodological Answer :
- The compound’s amide and benzothiazole moieties likely interact with cellular targets via hydrogen bonding and π-π stacking .
- Use fluorescence quenching assays to study binding affinity with serum albumin (e.g., BSA) .
- Computational docking (AutoDock Vina) predicts interactions with kinase domains (e.g., EGFR) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Standardizing protocols (e.g., consistent cell passage numbers, solvent controls) .
- Re-evaluating purity via HPLC-MS before biological testing .
- Case Example :
| Study | Reported IC₅₀ (μM) | Assay Condition |
|---|---|---|
| A (2024) | 18.5 | 48h incubation, 10% FBS |
| B (2025) | 32.7 | 24h incubation, 1% FBS |
Q. What strategies optimize its pharmacokinetic properties?
- Methodological Answer : Improve solubility and bioavailability via:
- Salt Formation : Synthesize hydrochloride salts (e.g., 10% yield increase in aqueous solubility) .
- Prodrug Design : Introduce ester groups at methoxy positions for enzymatic activation .
- Lipinski’s Rule Analysis : LogP <5, molecular weight <500 Da (current: LogP 3.2, MW 414.5) .
Q. How to synthesize derivatives to enhance specificity?
- Methodological Answer :
- Structural Modifications : Replace 3-ethyl with allyl/propynyl groups to alter steric effects .
- Key Reaction : Pd-catalyzed Sonogashira coupling for alkyne incorporation (yield: 60–75%) .
- Screening Pipeline :
Derivative Synthesis → HPLC Purification → In Silico ADMET Prediction → Target-Specific Assays
Q. What computational methods predict its interaction with biological targets?
- Methodological Answer :
Q. How to assess its stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : 25°C (ambient) vs. 40°C (stress) for 30 days .
- pH : Monitor degradation in PBS (pH 7.4) vs. acidic buffer (pH 3.0) .
- Key Stability Metrics :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C, pH 7.4 | 12% | Demethylated analog |
| 25°C, pH 3.0 | 28% | Hydrolyzed amide |
Q. What experimental approaches identify its primary biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
